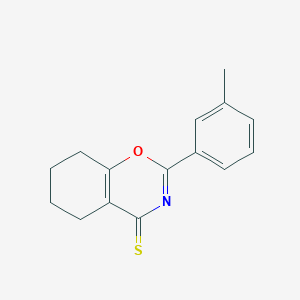

![molecular formula C16H16N6O2S B2469125 1-吗啉代-2-((6-(吡啶-4-基)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)硫代)乙酮 CAS No. 891111-19-6](/img/structure/B2469125.png)

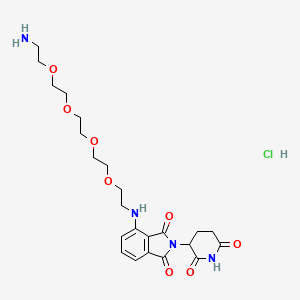

1-吗啉代-2-((6-(吡啶-4-基)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)硫代)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-Morpholino-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone” is a heterocyclic compound . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

科学研究应用

有机化学

在有机化学中,1,2,4-三唑并[1,5-a]吡啶用于合成杂环化合物 . 已建立了一种无催化剂、无添加剂和环保的方法,用于在微波条件下合成1,2,4-三唑并[1,5-a]吡啶 . 该串联反应涉及使用烯胺腈和苯甲酰肼,采用转酰胺机制,然后进行腈的亲核加成,随后缩合,在短反应时间内生成目标化合物 .

材料科学

1,2,4-三唑并[1,5-a]吡啶用于设计高效的磷光 OLED 器件发光材料 . 这表明它在材料科学领域具有潜力。

生物活性

1,2,4-三唑并[1,5-a]吡啶衍生物表现出多种生物活性 . 它们存在于许多天然产物中,表现出巨大的生物活性 . 这些化合物用于治疗心血管疾病 , 2 型糖尿病 , 和过度增殖性疾病 .

酶抑制

1,2,4-三唑并[1,5-a]吡啶衍生物充当 RORγt 逆向激动剂 , PHD-1 , JAK1 , 和 JAK2 抑制剂 . 这表明它们在酶抑制领域具有潜力。

微波介导的合成

1,2,4-三唑并[1,5-a]吡啶衍生物可以使用微波介导的方法合成 . 该方法展示了广泛的底物范围和良好的官能团耐受性,导致形成产物,产率良好到极佳 .

作用机制

Target of Action

The primary targets of 1-Morpholino-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

This compound interacts with its targets by inhibiting their kinase activities . It binds to the ATP-binding sites of c-Met and VEGFR-2, preventing the phosphorylation and activation of these kinases . This inhibition disrupts the downstream signaling pathways, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases affects multiple biochemical pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell growth, survival, and angiogenesis . By inhibiting these pathways, the compound can effectively suppress tumor growth and metastasis .

Pharmacokinetics

Similar compounds in this class have been reported to have good oral bioavailability and favorable adme properties

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces apoptosis . Additionally, it has been shown to inhibit the expression of c-Met and VEGFR-2, further contributing to its antitumor effects .

属性

IUPAC Name |

1-morpholin-4-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2S/c23-15(21-7-9-24-10-8-21)11-25-16-19-18-14-2-1-13(20-22(14)16)12-3-5-17-6-4-12/h1-6H,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIPIEVSFDENRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(benzo[d]thiazole-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469042.png)

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2469044.png)

![2-{[5-(4-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B2469045.png)

![4-chloro-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2469052.png)

![1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidine](/img/structure/B2469055.png)

![N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2469057.png)

![Methyl 2-(1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamido)acetate](/img/structure/B2469059.png)